molecular formula C5H9BF3KO2 B11892882 Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate

Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate

Cat. No.: B11892882
M. Wt: 208.03 g/mol
InChI Key: HUPMIFQWTUXUPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate can be synthesized through the reaction of 2-(1,3-dioxolan-2-yl)ethylboronic acid with potassium trifluoroborate under suitable conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. This involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium (2-(1,3-dioxolan-2-yl)ethyl)trifluoroborate exerts its effects involves the transmetalation process in Suzuki–Miyaura coupling reactions. The boron atom in the compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boron reagent and stabilize the reaction intermediates .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9BF3KO2

Molecular Weight

208.03 g/mol

IUPAC Name

potassium;2-(1,3-dioxolan-2-yl)ethyl-trifluoroboranuide

InChI

InChI=1S/C5H9BF3O2.K/c7-6(8,9)2-1-5-10-3-4-11-5;/h5H,1-4H2;/q-1;+1

InChI Key

HUPMIFQWTUXUPL-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1OCCO1)(F)(F)F.[K+]

Origin of Product

United States

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